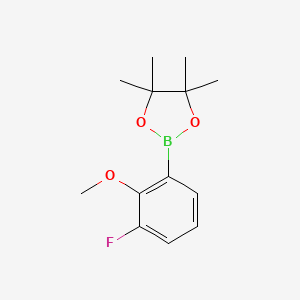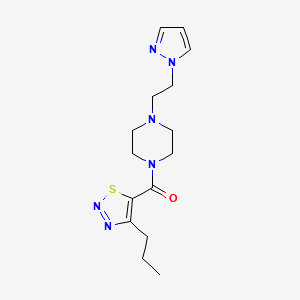
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyrazole ring, a piperazine ring, and a thiadiazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperazine is a six-membered ring containing two nitrogen atoms, often used in the development of pharmaceuticals. Thiadiazole is a type of azole with a sulfur and two nitrogen atoms in a five-membered ring.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrazole, piperazine, and thiadiazole rings could potentially increase the compound’s polarity and influence its solubility .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Imidazole derivatives, including those containing the 1,3-diazole core, have demonstrated significant antimicrobial activity. Researchers have synthesized various imidazole-based compounds and evaluated their potential against bacteria, fungi, and protozoa. The compound may exhibit antibacterial, antifungal, or antiprotozoal effects .
Antitumor Potential
Certain imidazole-containing molecules have shown promise as antitumor agents. While specific studies on our compound are scarce, related derivatives have been evaluated for their cytotoxic activity against cancer cell lines. Further investigation could reveal its potential in cancer therapy .
Antiviral Applications
Imidazole-based compounds have been explored for their antiviral properties. Although direct evidence for this specific compound is limited, its structural features suggest it might interfere with viral replication or entry mechanisms. Additional research is needed to validate its antiviral efficacy .
Anti-Inflammatory Effects
Imidazole derivatives often exhibit anti-inflammatory activity. By modulating immune responses or inhibiting inflammatory mediators, these compounds could play a role in managing inflammatory conditions .
Antidiabetic Activity
The 1,3-diazole ring system has been associated with antidiabetic effects. While no direct studies exist for our compound, its structural motifs warrant investigation into its potential impact on glucose metabolism and insulin sensitivity .
Antioxidant Properties
Imidazole-containing molecules may act as antioxidants, protecting cells from oxidative stress. Our compound’s unique combination of functional groups could contribute to its antioxidant capacity .
Ulcerogenic Activity
Some imidazole derivatives exhibit ulcerogenic effects, impacting gastrointestinal health. Researchers have studied related compounds for their ulcer-inducing potential, and further research could shed light on our compound’s effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-propylthiadiazol-5-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6OS/c1-2-4-13-14(23-18-17-13)15(22)20-10-7-19(8-11-20)9-12-21-6-3-5-16-21/h3,5-6H,2,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPROVDIJFNFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2537725.png)
![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one](/img/structure/B2537727.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2537731.png)
![methyl 2-(1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2537732.png)
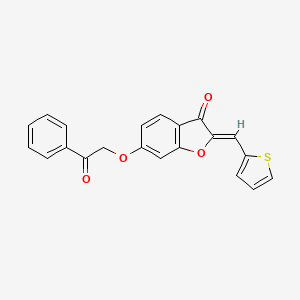
![1-mesityl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2537736.png)
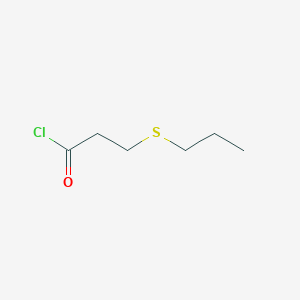
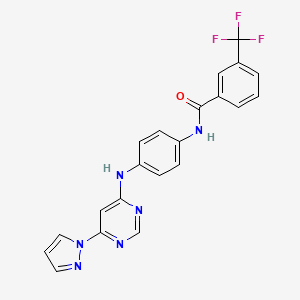
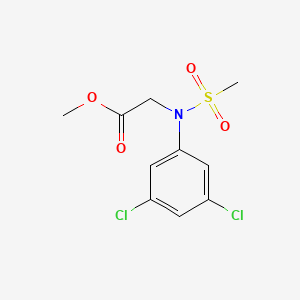
![Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2537741.png)
![N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2537743.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537745.png)
